molecular formula C12H10F2N2 B15090044 4-[6-(Difluoromethyl)-2-pyridyl]aniline

4-[6-(Difluoromethyl)-2-pyridyl]aniline

Cat. No.: B15090044
M. Wt: 220.22 g/mol
InChI Key: VXMCQORDTWYRJX-UHFFFAOYSA-N
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Description

4-[6-(Difluoromethyl)-2-pyridyl]aniline is an organic compound with the molecular formula C12H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety

Chemical Reactions Analysis

Types of Reactions

4-[6-(Difluoromethyl)-2-pyridyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like halogens and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-[6-(Difluoromethyl)-2-pyridyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(Difluoromethyl)-2-pyridyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(Difluoromethyl)-2-pyridyl]aniline is unique due to the presence of both the difluoromethyl group and the pyridine ring, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

4-[6-(difluoromethyl)pyridin-2-yl]aniline

InChI

InChI=1S/C12H10F2N2/c13-12(14)11-3-1-2-10(16-11)8-4-6-9(15)7-5-8/h1-7,12H,15H2

InChI Key

VXMCQORDTWYRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

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